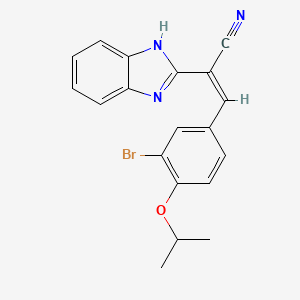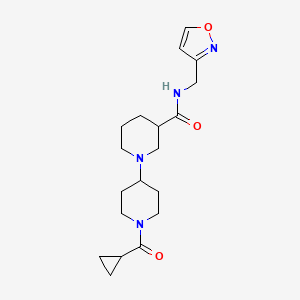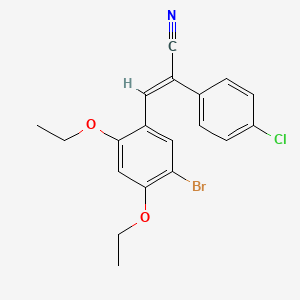![molecular formula C19H22NO2P B5365058 1-[(diphenylphosphoryl)acetyl]piperidine](/img/structure/B5365058.png)
1-[(diphenylphosphoryl)acetyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Diphenylphosphoryl)acetyl]piperidine, commonly known as DAPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. DAPP has shown promising results in the treatment of Alzheimer's disease, a neurodegenerative disorder that affects millions of people worldwide.
作用机制
DAPP works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, DAPP increases the levels of acetylcholine in the brain, which leads to improved cognitive function and memory. Additionally, DAPP has been shown to have neuroprotective effects, preventing the death of neurons in the brain.
Biochemical and Physiological Effects
DAPP has been shown to have several biochemical and physiological effects. Studies have shown that DAPP can increase the levels of acetylcholine in the brain, leading to improvements in cognitive function and memory. Additionally, DAPP has been shown to have neuroprotective effects, preventing the death of neurons in the brain. DAPP has also been shown to have anti-inflammatory effects, reducing inflammation in the brain.
实验室实验的优点和局限性
DAPP has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the brain. Additionally, DAPP has been shown to have neuroprotective effects, making it a useful tool for studying neurodegenerative disorders. However, DAPP has limitations in lab experiments. It is a toxic compound and must be handled with care. Additionally, DAPP has poor solubility in water, making it difficult to administer in certain experiments.
未来方向
There are several future directions for research on DAPP. One area of research is the development of more potent and selective inhibitors of acetylcholinesterase. Additionally, research could focus on the use of DAPP in combination with other drugs for the treatment of Alzheimer's disease. Another area of research is the development of new methods for administering DAPP, such as through the use of nanoparticles. Finally, research could focus on the use of DAPP in the treatment of other neurodegenerative disorders.
合成方法
The synthesis of DAPP involves the reaction between diphenylphosphoryl chloride and piperidine in the presence of a base such as triethylamine. The reaction yields DAPP as a white crystalline solid with a high purity of over 99%. The synthesis of DAPP is relatively simple and can be carried out in a laboratory setting with ease.
科学研究应用
DAPP has been extensively studied for its potential therapeutic applications in Alzheimer's disease. Studies have shown that DAPP can inhibit acetylcholinesterase activity, leading to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improvements in cognitive function and memory. Additionally, DAPP has been shown to have neuroprotective effects, preventing the death of neurons in the brain.
属性
IUPAC Name |
2-diphenylphosphoryl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO2P/c21-19(20-14-8-3-9-15-20)16-23(22,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAYSTNAUYJKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-yl-1H-pyrazole-3-carboxamide](/img/structure/B5364980.png)


![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5365000.png)
![2-(5-fluoro-2-methylphenyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5365004.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5365023.png)

![2-{[(1,1-dioxido-2,5-dihydro-3-thienyl)methyl]thio}-1H-benzimidazole](/img/structure/B5365043.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]acrylonitrile](/img/structure/B5365047.png)
![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile](/img/structure/B5365067.png)
![N-{3-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}acetamide](/img/structure/B5365075.png)

